BI 2545-Bio-X

Descripción general

Descripción

BI 2545-Bio-X is a highly potent inhibitor of Autotaxin (ATX), an enzyme that hydrolyzes lysophosphatidylcholine to produce lysophosphatidic acid (LPA). This compound is suitable for both in vitro and in vivo studies and has shown significant potential in reducing LPA levels, which are implicated in various pathophysiological conditions such as inflammation, cancer, and idiopathic pulmonary fibrosis .

Métodos De Preparación

The synthesis of BI 2545-Bio-X involves multiple steps, typically carried out under an atmosphere of nitrogen or argon. All starting materials and reagents are either commercially available or synthesized as described in the literature. The reactions are monitored by liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC). Chromatographic purifications are carried out using medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) systems .

Análisis De Reacciones Químicas

BI 2545-Bio-X undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

- Tool Compound : BI 2545-Bio-X serves as a valuable tool compound for studying the inhibition of Autotaxin and its effects on LPA levels. It allows researchers to investigate the biochemical pathways influenced by LPA and the therapeutic potential of targeting this axis.

Biology

- Biological Processes : The compound is employed in studies aimed at understanding the role of Autotaxin in various biological processes, particularly in inflammation and cancer progression. Its ability to modulate LPA levels makes it essential for elucidating how LPA signaling affects cellular behavior.

Medicine

- Therapeutic Applications : this compound is being investigated for its therapeutic potential in conditions such as:

- Idiopathic Pulmonary Fibrosis : Studies indicate that inhibiting Autotaxin can significantly reduce LPA levels, which are implicated in the fibrotic process associated with this disease .

- Cancer : Research has shown that BI 2545 can inhibit tumor growth by modulating exosome-associated LPA signaling pathways .

- Inflammation : The compound's ability to lower LPA levels suggests potential applications in inflammatory diseases where LPA is a contributing factor.

Industry

- Drug Development : this compound is utilized in the pharmaceutical industry for developing new drugs targeting the Autotaxin-LPA axis. Its favorable pharmacokinetic properties make it a candidate for further development into therapeutic agents.

Idiopathic Pulmonary Fibrosis

A study demonstrated that this compound significantly reduced LPA levels in vivo, leading to improved outcomes in models of idiopathic pulmonary fibrosis. The compound was shown to achieve up to a 90% reduction in plasma LPA levels, highlighting its efficacy as a therapeutic agent .

Cancer Research

In cancer studies, this compound was effective in inhibiting tumor growth by targeting exosome-mediated pathways that utilize LPA signaling. The compound's ability to reduce LPA levels correlated with decreased tumor proliferation and metastasis .

Mecanismo De Acción

BI 2545-Bio-X exerts its effects by inhibiting the activity of Autotaxin, a secreted phosphodiesterase that hydrolyzes lysophosphatidylcholine to produce lysophosphatidic acid. By inhibiting Autotaxin, this compound reduces the levels of lysophosphatidic acid, thereby modulating various signaling pathways involved in inflammation, cancer, and fibrosis .

Comparación Con Compuestos Similares

BI 2545-Bio-X is compared with other Autotaxin inhibitors such as PF-8380. While both compounds are potent inhibitors of Autotaxin, this compound has shown improved pharmacokinetic and safety profiles. Additionally, this compound demonstrates substantial lowering of lysophosphatidic acid levels in vivo, making it a valuable tool for further studies .

Similar Compounds

- PF-8380

- GLPG1690

- BMS-986020

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic potential .

Propiedades

InChI |

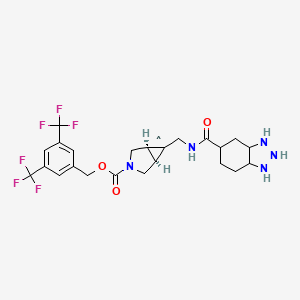

InChI=1S/C23H26F6N5O3/c24-22(25,26)13-3-11(4-14(6-13)23(27,28)29)10-37-21(36)34-8-16-15(17(16)9-34)7-30-20(35)12-1-2-18-19(5-12)32-33-31-18/h3-4,6,12,16-19,31-33H,1-2,5,7-10H2,(H,30,35)/t12?,16-,17+,18?,19? | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSSTPZCKJFEQX-YLGGLSKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C(=O)NC[C]3C4C3CN(C4)C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NNN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(CC1C(=O)NC[C]3[C@H]4[C@@H]3CN(C4)C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NNN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F6N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.